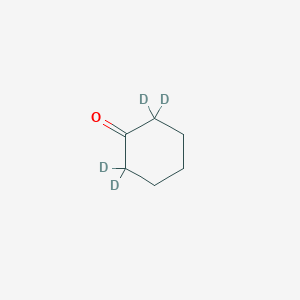
Oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirene is a highly reactive and elusive organic molecule that has been the focus of extensive scientific research in recent years. This molecule has been of great interest to chemists due to its unique structure, which consists of a three-membered ring containing two carbon atoms and one oxygen atom. The synthesis of oxirene has been a significant challenge for chemists, and its properties and potential applications have been the subject of intense investigation.
Wissenschaftliche Forschungsanwendungen
Theoretical Studies and Chemical Bonding
- Oxirene has been the subject of extensive theoretical studies, particularly regarding its chemical bonding and stability. Fowler et al. (1994) conducted ab initio studies on substituted oxirenes, providing insights into their chemical bonding and nature (Fowler, Galbraith, Vacek, & Schaefer, 1994). Vacek et al. (1994) also examined the C2v-symmetry structure of oxirene, revealing different qualitative conclusions regarding its nature depending on the choice of basis set and theoretical method (Vacek, Galbraith, Yamaguchi, Schaefer, Nobes, Scott, & Radom, 1994).
Catalytic Hydrogenation
- Mensah and Kuevi (2008) explored the hydrogenation of oxirene on catalytic sites based on molybdenum disulfide and tungsten disulfide. Their findings indicate that oxirene's hydrogenation to acetaldehyde is feasible on these catalytic sites (Mensah & Kuevi, 2008).
Gas-Phase Detection
- The detection of oxirene in the gas phase has been a significant challenge due to its short lifetime and tendency toward ring opening. Wang et al. (2023) reported the preparation of oxirene in low-temperature matrices and its detection upon sublimation in the gas phase, enhancing our understanding of the stability of cyclic, strained molecules (Wang, Marks, Turner, Mebel, Eckhardt, & Kaiser, 2023).
Interstellar Chemistry
- Turner et al. (2020) investigated the formation of C2H2O isomers, including oxirene, in interstellar ice analogs. Their research contributes to understanding the formation of organic compounds in space, although oxirene remains elusive in these studies (Turner, Koutsogiannis, Kleimeier, Bergantini, Zhu, Fortenberry, & Kaiser, 2020).
Oxirene in Chemical Reactions
- The involvement of oxirene in various chemical reactions, such as the Wolff rearrangement and the epoxyketone-furan rearrangement, has been a subject of interest. Scott et al. (1994) discussed oxirene's role in the Wolff rearrangement, suggesting a low barrier separating it from ketene (Scott, Nobes, Schaefer, & Radom, 1994). Cormier and Francis (1981) studied the epoxyketone-furan rearrangement, providing insights into oxirene intermediates (Cormier & Francis, 1981).
Eigenschaften
CAS-Nummer |
157-18-6 |
|---|---|
Produktname |
Oxirene |
Molekularformel |
C2H2O |
Molekulargewicht |
42.04 g/mol |
IUPAC-Name |
oxirene |
InChI |
InChI=1S/C2H2O/c1-2-3-1/h1-2H |
InChI-Schlüssel |
BJEYNNFDAPPGST-UHFFFAOYSA-N |
SMILES |
C1=CO1 |
Kanonische SMILES |
C1=CO1 |
Andere CAS-Nummern |
157-18-6 |
Synonyme |
oxene oxirene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



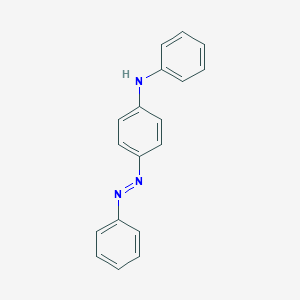
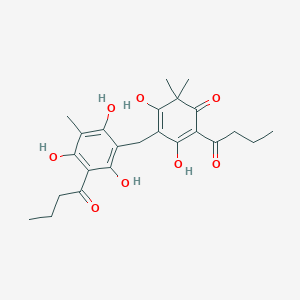
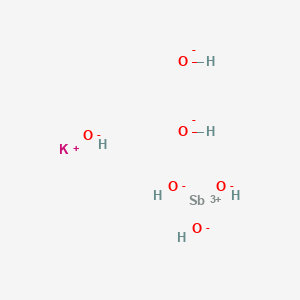
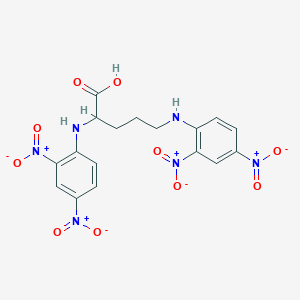
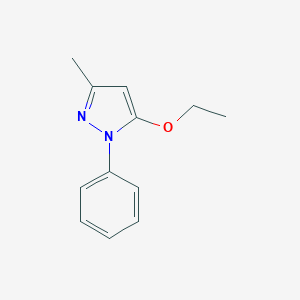
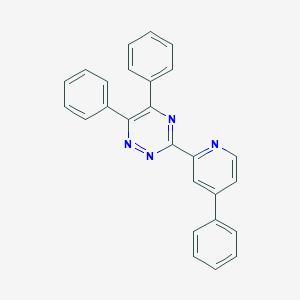
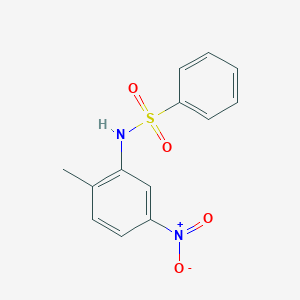
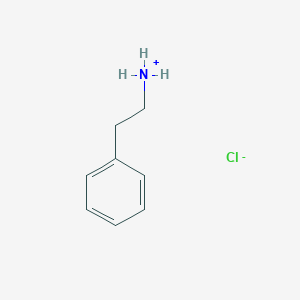
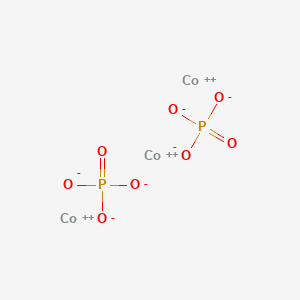
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)
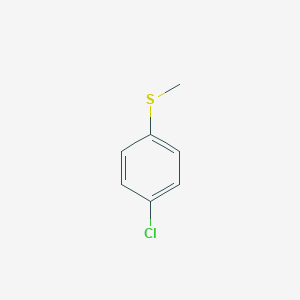

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
